molecular formula C19H31N6O11P2 B1230083 6-(2,2,6,6,-Tetramethylpiperidine-1-oxyl)-adenosine diphosphate CAS No. 61468-67-5

6-(2,2,6,6,-Tetramethylpiperidine-1-oxyl)-adenosine diphosphate

Cat. No. B1230083
CAS RN: 61468-67-5
M. Wt: 581.4 g/mol
InChI Key: MABGVGQIGFBSFF-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,2,6,6,-Tetramethylpiperidine-1-oxyl)-adenosine diphosphate, also known as 6-(2,2,6,6,-Tetramethylpiperidine-1-oxyl)-adenosine diphosphate, is a useful research compound. Its molecular formula is C19H31N6O11P2 and its molecular weight is 581.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,2,6,6,-Tetramethylpiperidine-1-oxyl)-adenosine diphosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,2,6,6,-Tetramethylpiperidine-1-oxyl)-adenosine diphosphate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61468-67-5

Product Name

6-(2,2,6,6,-Tetramethylpiperidine-1-oxyl)-adenosine diphosphate

Molecular Formula

C19H31N6O11P2

Molecular Weight

581.4 g/mol

InChI

InChI=1S/C19H31N6O11P2/c1-18(2)5-10(6-19(3,4)25(18)28)23-15-12-16(21-8-20-15)24(9-22-12)17-14(27)13(26)11(35-17)7-34-38(32,33)36-37(29,30)31/h8-11,13-14,17,26-27H,5-7H2,1-4H3,(H,32,33)(H,20,21,23)(H2,29,30,31)/t11-,13-,14-,17-/m1/s1

InChI Key

MABGVGQIGFBSFF-LSCFUAHRSA-N

Isomeric SMILES

CC1(CC(CC(N1[O])(C)C)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)O)O)O)C

SMILES

CC1(CC(CC(N1[O])(C)C)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)O)O)O)C

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)O)O)O)C

Other CAS RN

61468-67-5

synonyms

6-(2,2,6,6,-tetramethylpiperidine-1-oxyl)-adenosine diphosphate
6-tempo-ADP

Origin of Product

United States

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